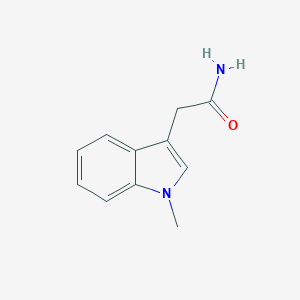

2-(1-Methyl-1H-indol-3-yl)acetamide

Cat. No. B120419

Key on ui cas rn:

150114-41-3

M. Wt: 188.23 g/mol

InChI Key: CIUCCWRSRUINHE-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06133452

Procedure details

A solution of indole-3-acetonitrile (10.0 g, 64.0 mmol) in DMF (50 mL) was added dropwise to a suspension of sodium hydride (3.33 g, 83.3 mmol) in DMF (20 mL) at room temperature. The resultant mixture was stirred for 30 minutes and was cooled to 0°-5° C., and a solution of methyl iodide (13.63 g, 96.0 mmol) in DMF (30 mL) was added dropwise. The reaction was allowed to warm and stir at room temperature for 3 hrs. The reaction was worked up extractively using EtOAc (300 mL) and aqueous 0.5 N HCl (400 mL) and the organic layer dried (MgSO4) and solvent removed in vacuo to give 16.34 g (>100%) of crude alkylated product that was carried on without purification as follows. The oil was combined with tetrabutylammonium bromide (4.13 g, 12.8 mmol) in CH2Cl2 (100 mL) and was cooled in an ice bath before a 30% aqueous solution of hydrogen peroxide (33 mL) was added followed by an aqueous 20% weight solution of NaOH (26 mL). The reaction was allowed to warm to room temperature and stir for 21 hours before being worked up extractively with CH2Cl2 (650 mL), aqueous 1N HCl (500 mL) and water (500 mL). The organic layer was dried (MgSO4) and solvent removed in vacuo to give a thick slurry to which was added hexanes (100 mL). This mixture was filtered using 1:1 CH2Cl2 : hexanes (100 mL) as a rinse to give 8.45 g (70%) of the titled product after drying. NMR. MS (FD) m/z=188 (M+, 100%). Anal. calc'd for C11H12N2O C, 70.19; H, 6.43; N, 14.88. Found C, 70.02; H, 6.17; N, 14.99.

[Compound]

Name

hexanes

Quantity

100 mL

Type

solvent

Reaction Step Three

[Compound]

Name

resultant mixture

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

[Compound]

Name

aqueous solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eleven

Name

Yield

70%

Identifiers

|

REACTION_CXSMILES

|

[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3](CC#N)=[CH:2]1.[H-].[Na+].CI.Cl.[OH:18]O.[OH-].[Na+].[CH3:22][N:23]([CH:25]=O)[CH3:24]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C(Cl)Cl.O.CCOC(C)=O>[CH3:24][N:23]1[C:22]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4]([CH2:3][C:2]([NH2:1])=[O:18])=[CH:25]1 |f:1.2,6.7,9.10|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

4.13 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC

|

Step Two

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

Step Three

[Compound]

|

Name

|

hexanes

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

650 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

Step Five

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Six

|

Name

|

|

|

Quantity

|

300 mL

|

|

Type

|

solvent

|

|

Smiles

|

CCOC(=O)C

|

Step Seven

|

Name

|

|

|

Quantity

|

10 g

|

|

Type

|

reactant

|

|

Smiles

|

N1C=C(C2=CC=CC=C12)CC#N

|

|

Name

|

|

|

Quantity

|

3.33 g

|

|

Type

|

reactant

|

|

Smiles

|

[H-].[Na+]

|

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

reactant

|

|

Smiles

|

CN(C)C=O

|

|

Name

|

|

|

Quantity

|

20 mL

|

|

Type

|

reactant

|

|

Smiles

|

CN(C)C=O

|

Step Eight

[Compound]

|

Name

|

resultant mixture

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Nine

|

Name

|

|

|

Quantity

|

13.63 g

|

|

Type

|

reactant

|

|

Smiles

|

CI

|

|

Name

|

|

|

Quantity

|

30 mL

|

|

Type

|

reactant

|

|

Smiles

|

CN(C)C=O

|

Step Ten

|

Name

|

|

|

Quantity

|

400 mL

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Eleven

[Compound]

|

Name

|

aqueous solution

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

33 mL

|

|

Type

|

reactant

|

|

Smiles

|

OO

|

Step Twelve

|

Name

|

|

|

Quantity

|

26 mL

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Thirteen

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stir at room temperature for 3 hrs

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was cooled to 0°-5° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to warm

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

the organic layer dried (MgSO4) and solvent

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

removed in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give 16.34 g (>100%) of crude alkylated product that

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was carried on without purification

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to warm to room temperature

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stir for 21 hours

|

|

Duration

|

21 h

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The organic layer was dried (MgSO4) and solvent

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

removed in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give a thick slurry to which

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

This mixture was filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

hexanes (100 mL) as a rinse

|

Outcomes

Product

Details

Reaction Time |

3 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CN1C=C(C2=CC=CC=C12)CC(=O)N

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 8.45 g | |

| YIELD: PERCENTYIELD | 70% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |